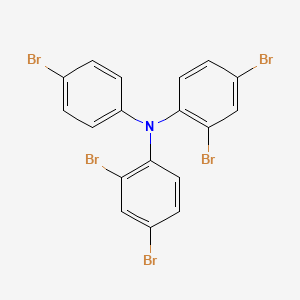![molecular formula C24H16ClNO6 B12503304 2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B12503304.png)
2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-クロロ-5-メトキシ-4-[(3-ニトロベンジル)オキシ]ベンジリデン}-1H-インデン-1,3(2H)-ジオンは、ベンジリデン-インデン-ジオンコアにクロロ、メトキシ、およびニトロベンジル基が結合した、ユニークな構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{3-クロロ-5-メトキシ-4-[(3-ニトロベンジル)オキシ]ベンジリデン}-1H-インデン-1,3(2H)-ジオンの合成は、一般的に複数のステップを伴います。一般的なアプローチの1つには、以下が含まれます。
ニトロ化: ベンジル環へのニトロ基の導入。
メトキシ化: メトキシ基の付加。
塩素化: クロロ基の導入。
ベンジリデン-インデン-ジオンコアの形成: このステップは、塩基性条件下での置換ベンズアルデヒドとインデン-ジオンの縮合を含みます。
工業生産方法
この化合物の工業生産方法は、収率と純度を最大化し、コストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要がある可能性があります。これには、連続フロー反応器や高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
2-{3-クロロ-5-メトキシ-4-[(3-ニトロベンジル)オキシ]ベンジリデン}-1H-インデン-1,3(2H)-ジオンは、以下のものを含むさまざまな化学反応を起こす可能性があります。
酸化: ニトロ基をアミンに還元することができます。
還元: ニトロ基をアミンに還元することができます。
置換: クロロ基を他の求核剤で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 一般的な還元剤には、パラジウム触媒 (Pd/C) を用いた水素ガス (H2) や水素化ホウ素ナトリウム (NaBH4) があります。
置換: 一般的な求核剤には、ナトリウムメトキシド (NaOCH3) やナトリウムエトキシド (NaOEt) があります。
主要な生成物
酸化: 対応するニトロまたはアミン誘導体の形成。
還元: アミン誘導体の形成。
置換: 置換ベンジリデン-インデン-ジオン誘導体の形成。
科学研究への応用
2-{3-クロロ-5-メトキシ-4-[(3-ニトロベンジル)オキシ]ベンジリデン}-1H-インデン-1,3(2H)-ジオンは、いくつかの科学研究に応用されています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性を研究されています。
医学: 特に新規薬物の開発において、その潜在的な治療的用途を調査されています。
産業: 特定の性質を持つ新規材料の開発に使用されています。
科学的研究の応用
2-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties.
作用機序
2-{3-クロロ-5-メトキシ-4-[(3-ニトロベンジル)オキシ]ベンジリデン}-1H-インデン-1,3(2H)-ジオンの作用機序は、特定の分子標的や経路との相互作用を伴います。ニトロ基は、細胞成分と相互作用し、さまざまな生物学的効果をもたらすことができる反応性中間体を形成するために、還元を受けることができます。クロロ基とメトキシ基は、化合物の反応性と生物学的標的との相互作用にも影響を与える可能性があります。
類似化合物との比較
類似化合物
- 2-{3-クロロ-5-メトキシ-4-[(4-ニトロベンジル)オキシ]ベンジリデン}-1H-インデン-1,3(2H)-ジオン
- 2-{3-クロロ-5-メトキシ-4-[(3-メチルベンジル)オキシ]ベンジリデン}-1H-インデン-1,3(2H)-ジオン
ユニークさ
2-{3-クロロ-5-メトキシ-4-[(3-ニトロベンジル)オキシ]ベンジリデン}-1H-インデン-1,3(2H)-ジオンは、その官能基の特定の配置によってユニークであり、その化学反応性と生物活性を影響を与える可能性があります。特にニトロ基の存在により、類似の化合物と比較して、ユニークな方法で生物学的標的と相互作用する可能性のある反応性中間体の形成につながる可能性があります。
特性
分子式 |
C24H16ClNO6 |
|---|---|
分子量 |
449.8 g/mol |
IUPAC名 |
2-[[3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C24H16ClNO6/c1-31-21-12-15(10-19-22(27)17-7-2-3-8-18(17)23(19)28)11-20(25)24(21)32-13-14-5-4-6-16(9-14)26(29)30/h2-12H,13H2,1H3 |
InChIキー |
ZCRQOXFBOGJFEI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{[5-({2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12503241.png)

![2,6-Dimethoxy-4-({4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methyl)phenol](/img/structure/B12503257.png)
![2-[[1-(4-Chlorophenyl)-1H-pyrrol-2-yl]methylene]hydrazinecarboxamide](/img/structure/B12503258.png)
![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12503264.png)
![Ethyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12503268.png)
![2-(Diphenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B12503270.png)

![3-[4-(2,6-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]propanoic acid](/img/structure/B12503280.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3,4-dimethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12503299.png)

